Indoprofen
Overview
Description
Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was initially developed for its analgesic and anti-inflammatory properties. It was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding . Despite its withdrawal, this compound has garnered interest in scientific research, particularly for its potential role in treating spinal muscular atrophies .
Scientific Research Applications
Indoprofen has been studied for various scientific applications:
Mechanism of Action
Target of Action
Indoprofen primarily targets Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular energy production. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .
Mode of Action
This compound acts as an inhibitor of Pyruvate kinase PKM . By inhibiting this enzyme, this compound can potentially alter the metabolic processes within the cell, specifically those related to energy production and glucose metabolism .
Biochemical Pathways
This compound’s inhibition of Pyruvate kinase PKM affects the glycolysis pathway, leading to potential downstream effects on cellular energy production . Additionally, this compound has been found to prevent muscle wasting in aged mice through activation of the PDK1/AKT pathway , suggesting its involvement in muscle protein synthesis and degradation pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve several key aspects:
- Absorption : The absorption of this compound is not fully known .
- Distribution : The apparent volume of distribution of this compound is between 11 to 17% of body weight, indicating its limited extravascular distribution .
- Metabolism : this compound is metabolized through glucuronidation .
- Excretion : this compound is primarily excreted renally .
- Half-life : The biological half-life of this compound is approximately 2.3 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Pyruvate kinase PKM and activation of the PDK1/AKT pathway . These actions can lead to alterations in cellular energy production, glucose metabolism, and muscle protein synthesis and degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the aquatic environment globally can lead to enantiospecific differences in environmental fate and toxicity . Furthermore, the chiral inversion process, whereby one enantiomer converts into its antipode, can be significant if the more toxic enantiomers are formed .
Safety and Hazards
Future Directions
Indoprofen has shown potential in the treatment of sepsis by alleviating high mobility group box 1-mediated inflammatory responses . It has also been found to increase the production of the survival motor neuron protein, suggesting potential applications in the treatment of spinal muscular atrophies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoprofen involves several key steps:
Reduction of Nitro Group: The nitro group in 2-(4-nitrophenyl)propionic acid is reduced using iron and hydrochloric acid to yield 2-(4-aminophenyl)propionic acid.
Formation of Phthalimide: The resulting compound reacts with phthalic anhydride to form the phthalimide derivative.
Reduction: Treatment with zinc in acetic acid reduces one of the amide groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: The reduction of the nitro group to an amine is a crucial step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can occur, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Iron and Hydrochloric Acid: Used for the reduction of the nitro group.
Phthalic Anhydride: Reacts with the amine to form the phthalimide.
Zinc in Acetic Acid: Used for the reduction of the amide group.
Major Products:
Quinone Derivatives: Formed through oxidation reactions.
Phthalimide Derivatives: Intermediate products in the synthesis of this compound.
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different chemical structure.
Naproxen: Known for its longer half-life and different side effect profile compared to indoprofen.
Ketoprofen: Shares similar anti-inflammatory properties but differs in its pharmacokinetics and side effects.
Uniqueness: this compound’s ability to upregulate survival motor neuron protein sets it apart from other NSAIDs, making it a unique candidate for research into neurodegenerative diseases .
Properties
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMIEHBSYVWVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045831 | |
Record name | Indoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31842-01-0 | |
Record name | Indoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31842-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | indoprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
Record name | Indoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of indoprofen?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase (COX) activity. [, ] This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. [, ]
Q2: Does this compound demonstrate any activity beyond COX inhibition?
A2: Recent research suggests that this compound can also activate the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/AKT/p70S6 kinase (S6K) pathway, leading to increased muscle protein synthesis. [] Additionally, this compound can activate AMP-activated protein kinase (AMPK), which promotes mitochondrial biogenesis and oxidative metabolism through PGC-1α induction. []
Q3: How does this compound's activation of PDK1/AKT contribute to its therapeutic potential?
A3: This pathway activation has been shown to counteract muscle wasting in aged and disuse-induced muscle atrophic mice, suggesting a potential therapeutic application for age-related muscle weakness and diseases. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H16NO3, and its molecular weight is 293.32 g/mol.
Q5: How is this compound absorbed and metabolized in the body?
A5: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] It is primarily metabolized in the liver and excreted mainly in the urine, with nearly complete elimination within 24 hours. [, ]
Q6: Has this compound demonstrated efficacy in animal models of disease?
A6: Yes, this compound has demonstrated anti-inflammatory and analgesic activity in various animal models, including carrageenin-induced edema and phenylquinone-writhing tests. [] In preclinical studies, it has also shown efficacy in reducing muscle wasting in aged and disuse-induced muscle atrophic mice. []
Q7: What clinical trials have been conducted with this compound, and what are the key findings?
A7: Numerous clinical trials have investigated this compound's efficacy in conditions like osteoarthritis, rheumatoid arthritis, acute gout, and postoperative pain. These trials generally indicate that this compound is as effective as other NSAIDs, such as aspirin, ibuprofen, and indomethacin, in relieving pain and improving functional parameters. [, , , , , , , , , , ]
Q8: What is the safety profile of this compound?
A8: this compound's safety profile is similar to other NSAIDs. [] The most common adverse effects are gastrointestinal disturbances, including heartburn, dyspepsia, and nausea. [] Serious gastrointestinal complications like bleeding are rare. []
Q9: Have any specific drug delivery strategies been explored for this compound?
A9: One study investigated the use of β-cyclodextrin complexation to enhance this compound's bioavailability. [] The inclusion complex exhibited improved dissolution rate and membrane permeability, leading to increased absorption in rat intestine and higher plasma concentrations in rabbits. []
Q10: What analytical methods are used to quantify this compound in biological fluids?
A10: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in plasma and urine. [] Gas-liquid chromatography (GLC) has also been utilized for this purpose. []
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